molecular formula C19H17F3N2O2 B10985289 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide

2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B10985289
M. Wt: 362.3 g/mol
InChI Key: JOMIQNGEROAZLB-UHFFFAOYSA-N
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Description

2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that features an indole moiety and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction, where a trifluorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole or acetamide groups.

    Substitution: Halogenated trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide
  • 2-[(1-ethyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide may exhibit unique pharmacokinetic properties due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, metabolic stability, and overall bioavailability.

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

2-(1-propan-2-ylindol-4-yl)oxy-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C19H17F3N2O2/c1-11(2)24-9-8-12-15(24)4-3-5-16(12)26-10-17(25)23-14-7-6-13(20)18(21)19(14)22/h3-9,11H,10H2,1-2H3,(H,23,25)

InChI Key

JOMIQNGEROAZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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